(5Z)-3-methyl-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-methyl-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, characterized by the presence of a nitrobenzylidene group and a thioxo group, is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-methyl-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-nitrobenzaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-methyl-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The benzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Hydrogen peroxide, acetic acid.
Substitution: Amines, thiols, basic or acidic conditions.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-methyl-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer activities. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a promising candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Preliminary studies suggest that it may have anti-inflammatory and analgesic properties, which could be beneficial in the treatment of various inflammatory diseases.
Industry
In the industrial sector, this compound is explored for its potential use as a corrosion inhibitor. Its ability to form stable complexes with metal ions makes it suitable for protecting metal surfaces from corrosion.
Mechanism of Action
The mechanism of action of (5Z)-3-methyl-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer cells, it may induce apoptosis by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-methyl-5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-methyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-methyl-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5Z)-3-methyl-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This can influence its reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H8N2O3S2 |
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Molecular Weight |
280.3 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H8N2O3S2/c1-12-10(14)9(18-11(12)17)6-7-4-2-3-5-8(7)13(15)16/h2-6H,1H3/b9-6- |
InChI Key |
OQCYYOYRSWBZIF-TWGQIWQCSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=CC=C2[N+](=O)[O-])/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2[N+](=O)[O-])SC1=S |
Origin of Product |
United States |
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